Cilazaprilat - 90139-06-3

Cilazaprilat

Catalog Number: EVT-314059
CAS Number: 90139-06-3
Molecular Formula: C20H27N3O5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilazaprilat is the active metabolite of Cilazapril, a pyridazine angiotensin-converting enzyme (ACE) inhibitor [ [] ]. Cilazaprilat is a potent and highly specific inhibitor of ACE. [ [] ] Cilazapril, as a prodrug, is rapidly metabolized in the liver to Cilazaprilat. [ [] ] Cilazaprilat plays a significant role in scientific research, particularly in cardiovascular studies, by aiding in understanding the mechanisms of hypertension and the effects of ACE inhibition. [ [] [] ]

Future Directions
  • Further investigation of Cilazaprilat's role in specific cardiovascular and renal diseases: More research is needed to elucidate the full therapeutic potential of Cilazaprilat in various cardiovascular and renal conditions. [ [] [] [] [] ]
  • Development of more stable Cilazapril formulations: Future research could focus on developing new formulations and delivery systems to enhance the stability of Cilazapril and improve its therapeutic efficacy. [ [] ]

Cilazapril

  • Compound Description: Cilazapril is a prodrug that is rapidly metabolized in the liver to its active form, cilazaprilat. It is a pyridazine angiotensin-converting enzyme (ACE) inhibitor widely used in treating hypertension and congestive heart failure. [, ]
  • Relevance: Cilazapril is the prodrug of cilazaprilat and is converted to cilazaprilat in vivo to exert its therapeutic effects. They share a core chemical structure, differing only in the presence of an ethyl ester group in cilazapril, which is cleaved during metabolism to yield the active cilazaprilat. [, , , , , , , ]

Bradykinin

  • Compound Description: Bradykinin is a peptide with potent vasodilatory effects. It mediates various physiological processes, including inflammation, pain, and blood pressure regulation. [, , , , , , ]
  • Relevance: Cilazaprilat, through ACE inhibition, prevents the degradation of bradykinin, leading to its accumulation and potentiating its beneficial effects on the cardiovascular system. Both compounds contribute to vasodilation and cardioprotection. [, , , , , , , ]

Angiotensin I

  • Compound Description: Angiotensin I is a peptide hormone that is converted to the potent vasoconstrictor angiotensin II by ACE. [, , , , , ]
  • Relevance: Cilazaprilat, as an ACE inhibitor, directly prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure. [, , , , , ]

Angiotensin II

  • Compound Description: Angiotensin II is a potent vasoconstrictor peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. [, , , , , , ]
  • Relevance: Cilazaprilat, by inhibiting ACE, effectively reduces the production of angiotensin II, leading to vasodilation, a decrease in aldosterone secretion, and an overall reduction in blood pressure. [, , , , , , ]

Nitric Oxide (NO)

  • Compound Description: Nitric oxide is a signaling molecule with potent vasodilatory effects. It plays a crucial role in regulating blood pressure and blood flow. [, , , , , , ]
  • Relevance: Cilazaprilat indirectly increases NO levels by enhancing the effects of bradykinin, which stimulates NO production. Both cilazaprilat and NO contribute to vasodilation and protect against ischemic injury. [, , , , , , ]

Enalaprilat

  • Compound Description: Enalaprilat is the active metabolite of enalapril, another ACE inhibitor used to treat hypertension and heart failure. [, , , ]
  • Relevance: Enalaprilat shares a similar mechanism of action with cilazaprilat, inhibiting ACE and exerting similar pharmacological effects. Both belong to the dicarboxylate-containing ACE inhibitor class. [, , , ]
  • Compound Description: Hydrochlorothiazide is a diuretic commonly used in treating hypertension. It works by increasing urine output, thereby reducing blood volume and lowering blood pressure. [, ]
  • Relevance: Hydrochlorothiazide is often co-administered with cilazapril in clinical settings for a synergistic antihypertensive effect. Pharmacokinetic studies have investigated the potential interactions between these two drugs. [, ]

Perindoprilat

  • Compound Description: Perindoprilat is the active metabolite of perindopril, another ACE inhibitor. [, ]
  • Relevance: Perindoprilat, similar to cilazaprilat, acts by inhibiting ACE. Both are effective in reducing blood pressure and have a long duration of action. [, ]

Captopril

  • Compound Description: Captopril is an ACE inhibitor used to treat hypertension and heart failure. [, ]
  • Relevance: Captopril shares a similar mechanism of action with cilazaprilat, both acting as competitive inhibitors of ACE. They differ structurally, with captopril containing a sulfhydryl group. [, ]

Imidaprilat

  • Compound Description: Imidaprilat is the active metabolite of imidapril, an ACE inhibitor. [, ]
  • Relevance: Imidaprilat, similar to cilazaprilat, exerts its cardiovascular effects by inhibiting ACE, leading to increases in bradykinin and NO levels. Both compounds contribute to vasodilation and cardioprotection. [, ]
  • Compound Description: Temocaprilat is an ACE inhibitor known to be primarily excreted in bile. []
  • Relevance: The study exploring temocaprilat's hepatic uptake mechanism provided insights into the potential transport mechanisms of other ACE inhibitors, including cilazaprilat, within the liver. []
  • Compound Description: Benazeprilat is the active metabolite of benazepril, another ACE inhibitor. []
  • Relevance: The study on temocaprilat's hepatic uptake included benazeprilat in its analysis of ACE inhibitor transport, potentially revealing shared transport pathways with cilazaprilat. []
  • Compound Description: Delaprilat is the active metabolite of delapril, an ACE inhibitor. []
  • Relevance: Similar to benazeprilat, delaprilat was included in the temocaprilat hepatic uptake study, suggesting potential similarities in the transport mechanisms of these ACE inhibitors, including cilazaprilat. []

[Pro11-D-Ala12]Angiotensin I

  • Compound Description: [Pro11-D-Ala12]Angiotensin I is a modified angiotensin I analog that is not a substrate for ACE but can be converted to angiotensin II by chymase. []
  • Relevance: This analog was used to differentiate between the contributions of ACE and chymase in angiotensin II production, highlighting alternative pathways that may be relevant in the context of cilazaprilat's action. []
Source and Classification

Cilazaprilat is derived from cilazapril, which is synthesized from various precursors in pharmaceutical processes. It belongs to the class of compounds known as ACE inhibitors, which are widely used in cardiovascular therapeutics. The chemical structure of cilazaprilat can be represented as:

  • IUPAC Name: (2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carbonyl]pyrrolidine-2-carboxylic acid.
Synthesis Analysis

Methods and Technical Details

The synthesis of cilazaprilat typically involves several key steps starting from simpler organic compounds. A notable method includes the use of nitro or halo substituted phenyl sulfonic esters as intermediates. Here is a summarized process:

  1. Preparation of Intermediates: Nitro or halo substituted phenyl sulfonic esters are synthesized from corresponding sulfonyl chlorides and ethyl (R)-2-hydroxy-4-phenyl butyrate.
  2. Reaction Conditions: The reaction is conducted at temperatures ranging from 20°C to 100°C, often in the presence of solvents such as methylene chloride.
  3. Isolation: After reaction completion, the product mixture undergoes extraction and purification steps involving pH adjustments and solvent evaporation to yield cilazaprilat monohydrate .

This process allows for high yields without the need for extensive chromatographic separation.

Molecular Structure Analysis

Structure and Data

Cilazaprilat's molecular formula is C19_{19}H25_{25}N3_{3}O4_{4}, with a molecular weight of approximately 357.43 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.

Key Structural Features:

  • Pyridazine Ring: Central to its activity as an ACE inhibitor.
  • Carboxylic Acid Group: Essential for binding to the ACE enzyme.

The three-dimensional conformation of cilazaprilat enables effective interaction with the active site of ACE, inhibiting its function.

Chemical Reactions Analysis

Reactions and Technical Details

Cilazaprilat participates in various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: Cilazapril is hydrolyzed in vivo to form cilazaprilat, which is responsible for its therapeutic effects.
  2. Enzymatic Conversion: The transformation from prodrug (cilazapril) to active form (cilazaprilat) occurs through enzymatic cleavage, primarily involving esterases present in biological systems .

These reactions are crucial for the drug's efficacy and bioavailability.

Mechanism of Action

Process and Data

Cilazaprilat acts by competitively inhibiting the angiotensin-converting enzyme. This inhibition leads to:

  • Decreased Angiotensin II Levels: Resulting in vasodilation and reduced blood pressure.
  • Reduced Aldosterone Secretion: Lowering sodium retention and fluid volume.

The mechanism involves binding at the active site of ACE, preventing substrate access and subsequent conversion processes. This action contributes significantly to the management of hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Stable under standard conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability over a broad pH range, which is advantageous for formulation in various pharmaceutical preparations.

Relevant data indicate that cilazaprilat has a high affinity for ACE, which correlates with its potency as an antihypertensive agent .

Applications

Scientific Uses

Cilazaprilat is utilized primarily in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Helps improve cardiac output and reduce symptoms associated with heart failure.

Additionally, research continues into novel formulations, including transdermal delivery systems that utilize cilazaprilate prodrugs for enhanced therapeutic outcomes .

Properties

CAS Number

90139-06-3

Product Name

Cilazaprilat

IUPAC Name

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1

InChI Key

UVAUYSRYXACKSC-ULQDDVLXSA-N

SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Synonyms

(1S,9S)-9-[[(1S)-1-Carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic Acid; Ro 31-3113

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.